molecular formula C16H21NO2 B13007079 3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid

3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid

Cat. No.: B13007079
M. Wt: 259.34 g/mol
InChI Key: AWNJHFVYJLSCMR-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid typically involves multistep reactions. One common method includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can act as potent anticancer agents by interfering with cellular processes and inhibiting the growth of cancer cells . The exact molecular targets and pathways are still under investigation, but they likely involve modulation of enzymatic activities and receptor interactions.

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid stands out due to its specific functional groups and the versatility of its chemical reactions. Its unique structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(19)15-13-7-4-8-14(15)11-17(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNJHFVYJLSCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)C2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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